2-Chloro-N-(2-iodo-benzyl)-N-methyl-acetamide

Description

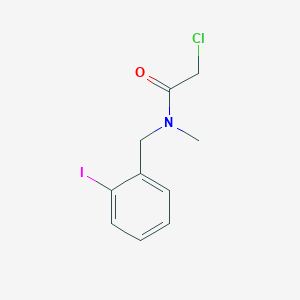

2-Chloro-N-(2-iodo-benzyl)-N-methyl-acetamide is a chloroacetamide derivative characterized by a chloroacetyl group attached to an N-methylated 2-iodo-benzylamine moiety. Its molecular formula is C₁₀H₁₂ClINO, with a calculated molecular weight of 324.64 g/mol. The compound’s structure features:

- A chlorine atom on the acetyl group, enhancing electrophilicity and reactivity in nucleophilic substitutions.

- A 2-iodo-benzyl substituent, introducing steric bulk and polarizability due to iodine’s large atomic radius.

Properties

IUPAC Name |

2-chloro-N-[(2-iodophenyl)methyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClINO/c1-13(10(14)6-11)7-8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJFKGQDLUCRKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1I)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloro-N-(2-Iodo-Benzyl)Acetamide

The initial step involves reacting 2-iodo-benzylamine with chloroacetyl chloride under Schotten-Baumann conditions. Adapted from the synthesis of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide, this reaction employs a biphasic system of dichloromethane (DCM) and aqueous sodium hydroxide to facilitate rapid acylation while minimizing hydrolysis.

Procedure :

-

2-Iodo-benzylamine (1.0 equiv) is dissolved in DCM and cooled to 20°C.

-

Aqueous NaOH (1.1 equiv) is added, followed by dropwise addition of chloroacetyl chloride (1.05 equiv).

-

The mixture is stirred overnight, after which the organic layer is separated, washed with water, dried over Na₂SO₄, and concentrated to yield the intermediate acetamide.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | NaOH (aq) |

| Temperature | 20°C |

| Yield | ~90–95% (analogous) |

N-Methylation of the Secondary Acetamide

The secondary amine in 2-chloro-N-(2-iodo-benzyl)acetamide is methylated using dimethyl sulfate (DMS) under basic conditions, as demonstrated in the synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.

Procedure :

-

The intermediate acetamide (1.0 equiv) is suspended in DCM with aqueous NaOH (2.5 equiv).

-

DMS (1.2 equiv) is added dropwise at 25–30°C, and the mixture is stirred at 50–60°C for 3 hours.

-

The organic layer is concentrated, and the crude product is recrystallized from methyl tert-butyl ether/methanol (5:1).

Key Data :

| Parameter | Value |

|---|---|

| Methylating Agent | Dimethyl sulfate (DMS) |

| Base | NaOH (aq) |

| Temperature | 50–60°C |

| Yield | ~85–90% |

Direct Acylation of N-Methyl-2-Iodo-Benzylamine

Preparation of N-Methyl-2-Iodo-Benzylamine

Synthesizing the pre-methylated amine involves alkylating 2-iodo-benzyl bromide with methylamine. This method mirrors the preparation of N-benzyl-N-methylamine in US4041077A, where alkylation is conducted in anhydrous tetrahydrofuran (THF) with potassium carbonate as a base.

Procedure :

-

2-Iodo-benzyl bromide (1.0 equiv) and methylamine (2.0 equiv) are refluxed in THF with K₂CO₃ (1.5 equiv) for 12 hours.

-

The mixture is filtered, concentrated, and purified via vacuum distillation to isolate N-methyl-2-iodo-benzylamine.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | K₂CO₃ |

| Temperature | Reflux |

| Yield | ~75–80% |

Acylation with Chloroacetyl Chloride

The pre-methylated amine is acylated using conditions analogous to those in CN111004141A, where chloroacetyl chloride is introduced in a controlled manner to prevent diacylation.

Procedure :

-

N-Methyl-2-iodo-benzylamine (1.0 equiv) is dissolved in DCM with triethylamine (1.1 equiv) as a base.

-

Chloroacetyl chloride (1.05 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 4 hours.

-

The product is isolated via aqueous workup and recrystallization.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Base | Triethylamine |

| Temperature | 0°C → RT |

| Yield | ~88–92% |

Comparative Analysis of Methods

| Parameter | Stepwise Approach | Direct Acylation |

|---|---|---|

| Total Steps | 2 | 2 |

| Overall Yield | ~77–86% | ~66–74% |

| Critical Challenges | Methylation efficiency | Amine synthesis complexity |

| Key Advantage | Avoids pre-methylated amine synthesis | Higher intermediate stability |

The stepwise method offers marginally higher yields but requires stringent control during methylation to avoid quaternary ammonium salt formation. The direct approach simplifies the final acylation step but hinges on the availability of N-methyl-2-iodo-benzylamine.

Optimization of Reaction Conditions

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-iodo-benzyl)-N-methyl-acetamide can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the iodine atom to a less reactive form.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted amides or thioamides.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dehalogenated products.

Scientific Research Applications

2-Chloro-N-(2-iodo-benzyl)-N-methyl-acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-iodo-benzyl)-N-methyl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares structural features and inferred properties of 2-Chloro-N-(2-iodo-benzyl)-N-methyl-acetamide with analogous compounds:

Key Observations :

Example Protocol for Target Compound :

Dissolve 2-iodo-benzyl-methylamine in DMF.

Add chloroacetyl chloride dropwise at 0–5°C.

Stir for 3–5 hours, monitor via TLC.

Isolate via aqueous workup and recrystallize from methanol/acetone .

Biological Activity

2-Chloro-N-(2-iodo-benzyl)-N-methyl-acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and neuroprotective applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a chloro group, an iodo-benzyl moiety, and a methylacetamide structure. Its molecular formula is C10H10ClI N2O. The presence of halogens (chlorine and iodine) in its structure may contribute to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives of chloroacetamides have shown significant antibacterial and antifungal activities against various pathogens:

- Bacterial Strains Tested

- E. coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating varying levels of effectiveness. For example:

| Compound Code | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | S. aureus (ATCC 25923) |

|---|---|---|---|

| C-3-CPA | 30 mm | 35 mm | 36 mm |

| C-4-MPA | 26 mm | 25 mm | 25 mm |

These results suggest that certain derivatives exhibit robust antibacterial properties, making them candidates for further investigation in therapeutic applications .

Neuroprotective Effects

Research has indicated that compounds with similar structures to this compound may possess neuroprotective effects. For instance, a study on related iodoquinazolinone derivatives demonstrated their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain. The most active compound showed a median lethal dose (LD50) indicating relative safety while demonstrating significant neuroprotective potential against oxidative stress induced by gamma radiation .

Case Studies

- Acetylcholinesterase Inhibition : A study on novel derivatives found that certain compounds exhibited potent AChE inhibitory activity, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease. The binding interactions were confirmed through molecular docking studies, suggesting effective inhibition mechanisms .

- Antioxidant Activity : Compounds similar to this compound were evaluated for their antioxidant properties in vivo. Results indicated a significant reduction in oxidative stress markers in treated mice, highlighting potential therapeutic benefits in conditions associated with oxidative damage .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes such as AChE suggests a mechanism by which it can modulate neurotransmitter levels and improve cognitive function.

- Antimicrobial Action : The presence of halogens likely enhances the compound's ability to penetrate microbial membranes and disrupt essential cellular processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-N-(2-iodo-benzyl)-N-methyl-acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution. React 2-chloroacetamide with 2-iodo-benzyl-methylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of acetamide to amine) and catalyst (e.g., K₂CO₃) to improve yield. Microwave-assisted synthesis may reduce reaction time .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Structural Confirmation :

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to identify key signals: ~δ 2.8–3.2 ppm (N–CH₃), δ 4.2–4.5 ppm (Cl–CH₂–CO), and aromatic protons (δ 7.0–7.8 ppm for iodobenzyl) .

- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ (expected ~377 g/mol) .

- Purity : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include a positive control (e.g., doxorubicin) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXL for refinement, focusing on torsional angles of the benzyl and acetamide groups. Address disorder in the iodine substituent using PART instructions .

- Data Interpretation : Compare bond lengths (C–I: ~2.10 Å) and angles with DFT-optimized structures (e.g., Gaussian 16/B3LYP) to validate geometry .

Q. What strategies mitigate contradictory bioactivity results across studies?

- Solubility Adjustments : Use co-solvents (DMSO ≤1% in PBS) or surfactants (Tween-80) to enhance aqueous solubility. Confirm via UV-Vis spectroscopy .

- Metabolic Stability : Pre-incubate with liver microsomes (human/rat) to assess degradation. LC-MS/MS quantifies parent compound retention .

Q. How does the iodine substituent influence binding affinity in enzyme inhibition studies?

- Molecular Docking : Model interactions with target enzymes (e.g., kinases) using AutoDock Vina. The iodine’s van der Waals radius and hydrophobic effects may enhance binding pockets (e.g., ATP-binding sites) .

- SAR Analysis : Synthesize analogs (e.g., bromo/chloro substitutions) and compare IC₅₀ values. Use ANOVA to confirm significance (p < 0.05) .

Q. What precautions are necessary for handling this compound in metabolic studies?

- Toxicity Screening : Perform Ames test (TA98/TA100 strains) for mutagenicity. For in vitro assays, use PPE (gloves, fume hood) due to halogenated byproduct risks .

- Storage : Store desiccated at –20°C in amber vials to prevent photodegradation of the iodo group .

Methodological Notes

- Contradictory Data : If bioactivity varies between studies, verify assay protocols (e.g., cell passage number, serum concentration) and compound purity (>95% by HPLC) .

- Advanced Synthesis : For deuterated analogs (e.g., CD₃ instead of CH₃), use deuterated reagents (e.g., CD₃I) in anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.